molecular formula C5H7N5O B13096034 5,6-Diaminopyrimidine-4-carboxamide

5,6-Diaminopyrimidine-4-carboxamide

Cat. No.: B13096034
M. Wt: 153.14 g/mol
InChI Key: AOVJXSNODSKXRY-UHFFFAOYSA-N
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Description

5,6-Diaminopyrimidine-4-carboxamide (CAS 16008-49-4) is a chemical compound with the molecular formula C5H6N4O2 and a molecular weight of 154.13 g/mol . As a diaminopyrimidine carboxamide derivative, it serves as a versatile precursor and key scaffold in medicinal chemistry and drug discovery research. The diaminopyrimidine core is a privileged structure in the design of enzyme inhibitors, particularly in the development of potential therapeutic agents . Scientific literature highlights the significant interest in diamino-substituted pyrimidine-carboxamide analogues for their potential in various research areas. Structurally similar compounds have been investigated as potent and selective inhibitors of Janus Kinase 3 (JAK3) for autoimmune disease research and as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) for immuno-oncology research . The 2,4-diaminopyrimidine motif is also recognized as an essential feature for strong inhibition of dihydrofolate reductase (DHFR), a key therapeutic target in infectious diseases and oncology . Furthermore, pyrimidine carboxamide scaffolds have been explored as novel antitubercular agents with activity against clinical strains of Mycobacterium tuberculosis , suggesting a potential new mechanism of action . This product is intended for research purposes only by qualified laboratory professionals. Please refer to the relevant Safety Data Sheet (SDS) before handling.

Properties

Molecular Formula

C5H7N5O

Molecular Weight

153.14 g/mol

IUPAC Name

5,6-diaminopyrimidine-4-carboxamide

InChI

InChI=1S/C5H7N5O/c6-2-3(5(8)11)9-1-10-4(2)7/h1H,6H2,(H2,8,11)(H2,7,9,10)

InChI Key

AOVJXSNODSKXRY-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(C(=N1)N)N)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diaminopyrimidine-4-carboxamide typically involves the reaction of 2,4-diaminopyrimidine with a suitable carboxylating agent. One common method includes the use of carbon dioxide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired carboxamide product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5,6-Diaminopyrimidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can have enhanced biological activity and improved pharmacokinetic properties .

Scientific Research Applications

5,6-Diaminopyrimidine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Diaminopyrimidine-4-carboxamide involves the inhibition of HPK1, a serine/threonine kinase that negatively regulates T cell receptor signaling. By inhibiting HPK1, the compound enhances T cell activation and cytokine production, leading to improved immune response against cancer cells .

Comparison with Similar Compounds

Key Observations :

  • Stability : The dihydroxy analogue requires stringent storage conditions (2–8°C), suggesting sensitivity to moisture or thermal degradation .

Comparison with Pyrazole Carboximidamide Derivatives

lists 11 pyrazole-carboximidamide derivatives with varying aryl substituents (e.g., methoxy, chloro, bromo) . While these compounds share a carboximidamide (-C(=NH)NH₂) group with the target pyrimidine carboxamide, critical differences include:

  • Heterocyclic Core : Pyrimidines (six-membered ring, two nitrogens) vs. pyrazoles (five-membered ring, two adjacent nitrogens).
  • Reactivity : Pyrimidines are more electron-deficient, favoring electrophilic substitution, whereas pyrazoles exhibit aromatic stability through conjugation.
  • Biological Activity : Pyrazole-carboximidamides in are likely investigated for antimicrobial or anti-inflammatory properties due to their substituent diversity , whereas pyrimidine carboxamides are often explored for kinase inhibition or antiviral effects.

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